molecular formula C11H11N3O3 B13920989 2-(3-(5-Nitropyridin-2-yl)propyl)oxazole

2-(3-(5-Nitropyridin-2-yl)propyl)oxazole

Cat. No.: B13920989
M. Wt: 233.22 g/mol
InChI Key: VKWMSLPJOFCKMO-UHFFFAOYSA-N
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Description

2-(3-(5-Nitropyridin-2-yl)propyl)oxazole is a heterocyclic compound featuring an oxazole ring linked via a three-carbon propyl chain to a 5-nitropyridine moiety. The oxazole ring (a five-membered aromatic ring containing one oxygen and one nitrogen atom) contributes to its planar, electron-rich structure, while the 5-nitropyridin-2-yl group introduces strong electron-withdrawing properties due to the nitro substituent at the 5-position of the pyridine ring.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

2-[3-(5-nitropyridin-2-yl)propyl]-1,3-oxazole

InChI

InChI=1S/C11H11N3O3/c15-14(16)10-5-4-9(13-8-10)2-1-3-11-12-6-7-17-11/h4-8H,1-3H2

InChI Key

VKWMSLPJOFCKMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CCCC2=NC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-nitropyridine with 2-oxazolylpropyl bromide under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[3-(2-oxazolyl)propyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) are frequently employed.

Major Products

    Reduction: The major product is 5-amino-2-[3-(2-oxazolyl)propyl]pyridine.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.

Scientific Research Applications

5-Nitro-2-[3-(2-oxazolyl)propyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-2-[3-(2-oxazolyl)propyl]pyridine is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize 2-(3-(5-Nitropyridin-2-yl)propyl)oxazole, we compare it with structurally analogous compounds, focusing on substituent effects, reactivity, and inferred biological activity.

Clethodim Oxazole Sulfoxide

  • Structure : Clethodim oxazole sulfoxide (2-ethyl-6-(2-(ethylsulfinyl)propyl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one) shares an oxazole core but incorporates a dihydrobenzooxazole system and an ethylsulfinyl group.
  • Key Differences :
    • The benzo-fused oxazole in clethodim sulfoxide increases aromaticity and steric bulk compared to the simpler oxazole in the target compound.
    • The sulfoxide group introduces polarity and metabolic liability, whereas the nitro group in 2-(3-(5-nitropyridin-2-yl)propyl)oxazole enhances electron deficiency.
  • Its structural similarity to clethodim sulfone suggests comparable environmental persistence but reduced bioactivity .

Ethyl 1-[3-(2-Oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate

  • Structure: This benzimidazole derivative features a propyl linker with a pyrrolidinone substituent and an ethyl carboxylate group.
  • The pyrrolidinone and carboxylate groups enhance hydrogen-bonding capacity, unlike the nitro-pyridine moiety in 2-(3-(5-nitropyridin-2-yl)propyl)oxazole.
  • Activity: While explicit data are unavailable, benzimidazole derivatives are known for antimicrobial and anticancer properties, suggesting divergent applications compared to nitro-oxazole systems .

Nitro-Substituted Pyridine Derivatives

Compounds such as those disclosed in EP00361365 (e.g., 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid) and WO90/09374 share nitro or electron-withdrawing groups but lack the oxazole-propanamine backbone.

  • Key Differences: Carboxylic acid or mercaptomethyl groups in these compounds enhance water solubility, whereas the nitro-pyridine-oxazole system likely exhibits lower solubility.

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